molecular formula C23H25N3O2 B15150368 2-(4-Ethoxyphenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]quinoline

2-(4-Ethoxyphenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]quinoline

Cat. No.: B15150368
M. Wt: 375.5 g/mol
InChI Key: SBIHYFXAQCCJKP-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline: is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of an ethoxyphenyl group and a methylpiperazine carbonyl group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethoxybenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methylpiperazine Carbonyl Group: The final step involves the acylation of the quinoline derivative with 4-methylpiperazine-1-carbonyl chloride under basic conditions, typically using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling pathways.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the ethoxy and piperazine groups, making it less versatile in terms of chemical reactivity.

    4-(4-Methylpiperazine-1-carbonyl)quinoline: Lacks the ethoxyphenyl group, which may affect its biological activity.

    2-(4-Methoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical and biological properties.

Uniqueness

2-(4-Ethoxyphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline is unique due to the presence of both the ethoxyphenyl and methylpiperazine carbonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

[2-(4-ethoxyphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H25N3O2/c1-3-28-18-10-8-17(9-11-18)22-16-20(19-6-4-5-7-21(19)24-22)23(27)26-14-12-25(2)13-15-26/h4-11,16H,3,12-15H2,1-2H3

InChI Key

SBIHYFXAQCCJKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C

Origin of Product

United States

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